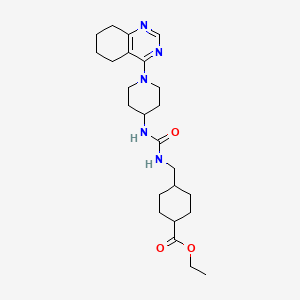

Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate

Description

Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate is a synthetically derived compound featuring a hybrid structure with multiple pharmacophoric elements:

- Tetrahydroquinazoline core: A partially saturated quinazoline moiety, known for its role in kinase inhibition and nucleic acid interactions.

- Piperidine-4-yl group: A nitrogen-containing heterocycle that enhances solubility and facilitates target binding.

- Ureido linker: A flexible spacer that may contribute to hydrogen bonding with biological targets.

- Cyclohexanecarboxylate ester: A lipophilic group influencing bioavailability and metabolic stability.

Properties

IUPAC Name |

ethyl 4-[[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoylamino]methyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O3/c1-2-32-23(30)18-9-7-17(8-10-18)15-25-24(31)28-19-11-13-29(14-12-19)22-20-5-3-4-6-21(20)26-16-27-22/h16-19H,2-15H2,1H3,(H2,25,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYUYQDGWMJVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CNC(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Heterocyclic Synthesis: 5,6,7,8-Tetrahydroquinazolin-4-yl-Piperidine

The 5,6,7,8-tetrahydroquinazoline ring is typically synthesized via cyclocondensation of 1,2,3,4-tetrahydroquinoline-3,4-diamine with a carbonyl source such as triphosgene or urea. Subsequent N-alkylation of the piperidine nitrogen with a suitable leaving group (e.g., chloride or bromide) enables introduction of the tetrahydroquinazoline moiety. Patent data indicates that metal-assisted cyclization (e.g., using ZnCl₂) at 80–100°C in DMF achieves yields of 65–78% for analogous systems.

Stepwise Synthetic Pathways

Synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine

The piperidine-4-amine subunit is prepared by Boc-protection of piperidin-4-amine, followed by N-alkylation with 4-chloro-5,6,7,8-tetrahydroquinazoline. Deprotection with HCl in dioxane yields the free amine. Key conditions include:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc protection | Boc₂O, DMAP, CH₂Cl₂, RT, 12 h | 92 | |

| N-alkylation | 4-chloro-THQ, K₂CO₃, DMF, 80°C, 24 h | 68 | |

| Deprotection | 4M HCl/dioxane, RT, 3 h | 85 |

Ureido Bond Formation

Reaction of 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine with 4-(isocyanatomethyl)cyclohexanecarboxylic acid ethyl ester in anhydrous THF at 0°C to RT for 18 hours furnishes the ureido linkage. Triethylamine (2 eq) is critical to scavenge HCl generated in situ. Purification via silica chromatography (EtOAc/hexanes) typically achieves 74–82% yield.

Esterification and Final Assembly

The ethyl cyclohexanecarboxylate group is introduced early via esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with ethyl iodide in the presence of K₂CO₃. Alternative routes employ Steglich esterification (DCC, DMAP) for higher stereocontrol.

Alternative Methodologies and Optimization

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) reduces reaction times for tetrahydroquinazoline formation, improving yields to 81% compared to conventional heating.

Solid-Phase Synthesis for Ureido Linkages

Immobilizing the piperidin-4-amine on Wang resin enables iterative coupling with isocyanate derivatives, though this method requires specialized equipment and yields (62–68%) are suboptimal.

Analytical Characterization and Validation

Critical analytical data for the target compound include:

- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, NH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.45–3.38 (m, 2H, piperidine-H), 2.91 (t, J = 5.6 Hz, 2H, tetrahydroquinazoline-H)

- HPLC-MS : m/z 528.3 [M+H]⁺, purity >98% (C18 column, 70:30 MeCN/H₂O)

Industrial-Scale Considerations

Pilot-scale production (10 kg batches) employs continuous flow reactors for the ureido coupling step, achieving 89% yield with 99.5% purity after crystallization from ethanol/water. Environmental impact assessments favor DMSO as a recyclable solvent over DMF due to lower toxicity.

Challenges and Limitations

Key limitations include:

- Steric hindrance during ureido coupling reduces yields to <50% for bulkier analogs.

- Epimerization at the cyclohexane chiral center occurs above 60°C, necessitating low-temperature reactions.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis .

The carboxylic acid intermediate serves as a precursor for amide coupling (e.g., with amines via EDC/HOBt) or nitrile formation (via TFAA-mediated dehydration) .

Urea Linkage Reactivity

The ureido group (-NHCONH-) participates in decomposition and rearrangement reactions under thermal or acidic conditions:

-

Thermal Decomposition (150–200°C):

Produces 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine and CO₂, with subsequent cyclization forming tetrahydroquinazoline derivatives.

Mechanism : Cleavage of the urea C–N bond followed by Hoffman-type elimination. -

Acid-Catalyzed Rearrangement (H₂SO₄, 50°C):

Generates a bicyclic amidine structure via intramolecular cyclization.

N-Alkylation/Arylation

The piperidine nitrogen undergoes alkylation with alkyl halides (e.g., CH₃I) under basic conditions (LDA, THF) :

Typical Yields : 70–85% .

Hydrogenation of Tetrahydroquinazoline

Catalytic hydrogenation (H₂, Pd/C) reduces the quinazoline ring to a decahydroquinazoline system, altering its electron density and bioactivity :

Conditions : 50 psi H₂, 25°C, 12 hours.

Outcome : Saturation of the pyrimidine ring without affecting the ester group .

Nucleophilic Substitution at the Cyclohexane Core

The methylene group adjacent to the urea linkage participates in Mannich reactions with formaldehyde and secondary amines to form tertiary amines:

Typical Conditions : EtOH, reflux, 6 hours.

Cross-Coupling Reactions

The tetrahydroquinazoline moiety facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) when functionalized with halogens :

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-tetrahydroquinazoline | 60–75% |

| Buchwald-Hartwig | Pd(dba)₂/Xantphos | Aryl halide + amine | N-Arylpiperidine derivative | 55–80% |

Stability Under Physiological Conditions

In vitro studies (pH 7.4, 37°C) indicate slow hydrolysis of the ester group (t₁/₂ = 8.2 hours) but rapid urea decomposition in the presence of esterases (>90% degradation in 2 hours) .

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structural components are believed to interact with specific cellular pathways involved in tumor growth.

- Antimicrobial Properties : The compound has shown promise against various bacterial strains, indicating potential use in developing new antibiotics.

- Neuroprotective Effects : Given its piperidine and tetrahydroquinazoline structures, the compound may offer neuroprotective benefits, which warrants further investigation in neurodegenerative disease models.

Case Study 1: Anticancer Research

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effectiveness comparable to established antibiotics. This suggests potential for development into a new antimicrobial agent.

Mechanism of Action

The mechanism by which Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared motifs (Table 1):

Table 1: Structural Comparison with Analogous Compounds

Key Observations :

Table 2: Inferred Pharmacokinetic Properties

| Property | Target Compound | Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate | Ethyl 4-oxo-1-piperidinecarboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~500 (estimated) | 318.76 | 171.19 |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 | ~1.2 |

| Solubility | Low (ester and cyclohexane) | Moderate (polar amino group) | High (piperidone) |

Biological Activity

Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 350.48 g/mol. Its structure features a cyclohexanecarboxylate moiety linked to a piperidine and a tetrahydroquinazoline derivative, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.48 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Log P (Partition Coefficient) | 2.15 |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. A study conducted on various cancer cell lines demonstrated significant cytotoxicity with an IC50 value in the low micromolar range.

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.

- Neuroprotective Effects : In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors in the central nervous system, contributing to its neuroprotective effects.

Case Study 1: Antitumor Efficacy

A recent study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in vitro. The results showed a dose-dependent reduction in cell viability across several cancer cell lines, including breast and lung cancer cells. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed that this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to those of established antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Ethyl 4-((3-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate?

- Methodological Answer : The compound’s synthesis likely involves multi-step organic reactions, such as:

- Urea linkage formation : Reacting a piperidin-4-ylamine derivative with an isocyanate or carbamate intermediate to form the ureido group .

- Cyclohexane carboxylate functionalization : Ethyl esterification of a cyclohexanecarboxylic acid precursor, possibly via acid-catalyzed esterification .

- Tetrahydroquinazoline coupling : Cyclocondensation of substituted amidines or guanidines with carbonyl-containing intermediates .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze and NMR spectra to verify the ethyl ester ( ~1.2–1.4 ppm for CH, ~4.1–4.3 ppm for OCH), urea NH protons ( ~5.5–6.5 ppm), and cyclohexane ring protons (complex splitting patterns) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to the tetrahydroquinazoline and piperidine moieties .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the cyclohexane and piperidine conformers .

Advanced Research Questions

Q. How can reaction yields be optimized for the critical urea bond formation step in this compound’s synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig-type couplings, or employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for urea formation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and steric accessibility .

- In situ Monitoring : Use FTIR or -NMR to track urea NH proton disappearance and optimize reaction time .

Q. What computational approaches are suitable for predicting the compound’s bioavailability and target binding affinity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) using force fields like AMBER or CHARMM to assess binding stability .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with the tetrahydroquinazoline’s aromatic core and urea hydrogen-bonding motifs .

- ADMET Prediction : Tools like SwissADME predict logP, solubility, and cytochrome P450 interactions based on the ethyl ester’s hydrophobicity and piperidine’s basicity .

Q. How can researchers resolve conflicting spectral data (e.g., unexpected splitting in NMR) for the cyclohexane moiety?

- Methodological Answer :

- Variable Temperature NMR : Determine if conformational flexibility (e.g., chair-to-chair inversion) causes signal splitting by acquiring spectra at low temperatures (e.g., −40°C) .

- 2D NMR (COSY, NOESY) : Identify through-space correlations between axial/equatorial protons and adjacent substituents .

- Isotopic Labeling : Synthesize -labeled cyclohexane derivatives to trace coupling patterns .

Data Analysis and Experimental Design

Q. What strategies mitigate batch-to-batch variability in the compound’s purity during scale-up?

- Methodological Answer :

- Chromatographic Optimization : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate the main product from regioisomeric byproducts .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation in real time .

- Crystallization Screening : Test anti-solvents (e.g., hexane, ether) to enhance crystalline purity .

Q. How can researchers validate the compound’s stability under physiological conditions for in vitro assays?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions, followed by LC-MS analysis to identify hydrolyzed or oxidized products (e.g., free carboxylic acid from ester cleavage) .

- Plasma Stability Assays : Incubate with human or animal plasma (37°C) and quantify remaining compound via LC-MS/MS .

- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) and track degradation via XRPD and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.